2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)oxazole-4-carbonitrile
Overview
Description
2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)oxazole-4-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes an oxazole ring, a hydrazinyl group, and a phenylallylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)oxazole-4-carbonitrile typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Hydrazinyl Group Introduction: The hydrazinyl group is introduced via a condensation reaction between the oxazole derivative and hydrazine hydrate.
Phenylallylidene Moiety Addition: The final step involves the condensation of the hydrazinyl-oxazole intermediate with cinnamaldehyde to form the phenylallylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is focused on its potential therapeutic applications. Studies have shown that derivatives of this compound may exhibit significant biological activity, making it a promising lead compound for drug discovery.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactive functional groups.
Mechanism of Action
The mechanism of action of 2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.
2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
What sets 2-methyl-5-((E)-2-((E)-3-phenylallylidene)hydrazinyl)oxazole-4-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the oxazole ring and the phenylallylidene moiety provides a versatile platform for further chemical modifications and biological evaluations.
Properties
IUPAC Name |
2-methyl-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-11-17-13(10-15)14(19-11)18-16-9-5-8-12-6-3-2-4-7-12/h2-9,18H,1H3/b8-5+,16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMNQJVIHYKRR-ZCPHBQKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC=CC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C=C/C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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